molecular formula C18H18N2O3 B4243485 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide

2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide

Cat. No.: B4243485
M. Wt: 310.3 g/mol
InChI Key: RHHSGTZRMRPJKP-UHFFFAOYSA-N
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Description

2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyano group, an ethoxy group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the phenoxy intermediate: The reaction begins with the preparation of 4-cyano-2-ethoxyphenol. This can be achieved by reacting 4-cyano-2-nitrophenol with ethanol in the presence of a base such as sodium ethoxide.

    Acetamide formation: The phenoxy intermediate is then reacted with 3-methylphenylamine to form the desired acetamide. This step usually requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired transformation.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: It can be employed in studies investigating its effects on biological

Properties

IUPAC Name

2-(4-cyano-2-ethoxyphenoxy)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-22-17-10-14(11-19)7-8-16(17)23-12-18(21)20-15-6-4-5-13(2)9-15/h4-10H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHSGTZRMRPJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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